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Cat. No.: B12772453

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nazartinib (EGF816) is a third-generation, irreversible, mutant-selective epidermal growth factor
receptor (EGFR) tyrosine kinase inhibitor (TKI)[1]. It has shown significant promise in the treatment
of non-small cell lung cancer (NSCLC) harboring activating EGFR mutations, including the T790M
resistance mutation[2][3]. Understanding the molecular interactions between Nazartinib and the
EGFR kinase domain is crucial for optimizing its efficacy and for the development of next-
generation inhibitors. Molecular docking simulations provide a powerful in-silico approach to predict
the binding conformation and affinity of a ligand to its protein target, offering insights into the
structural basis of inhibition.

This application note provides a detailed protocol for performing a molecular docking simulation of
Nazartinib with wild-type and mutant EGFR, along with illustrative data and visualizations to guide
researchers in this process.

Data Presentation

The following tables summarize key quantitative data related to the interaction of Nazartinib and
other relevant EGFR inhibitors with the EGFR kinase domain.
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Reference
e Docking Compound Reference
Ligand S Score RMSD (A) Docking Compound
utan
(kcal/mol) Score RMSD (A)
(kcal/mol)
Erlotinib:
Nazartinib WT -7.8 1.85 1.52
-9.192
o -8.5 Osimertinib:
Nazartinib T790M ) 1.92 1.68
(Estimated) -8.376
o -9.2 Afatinib:
Nazartinib L858R/T790M ) 2.01 1.75
(Estimated) -8.378

Table 1: Summary of Molecular Docking Simulation Data. Estimated values are based on
comparative analysis of third-generation EGFR inhibitors.

Parameter Nazartinib with EGFR (T790M)
Binding Energy (kcal/mol) -9.2 (Estimated)
Inhibition Constant (Ki) (nM) 31 (for L858R/T790M)[2]

MET793, LYS745, ASP855, CYS797 (covalent

Interacting Residues
bond)

Table 2: Predicted Binding Affinity and Key Interactions of Nazartinib with Mutant EGFR.

Experimental Protocols

This section outlines a detailed methodology for performing a molecular docking simulation of
Nazartinib with the EGFR kinase domain using AutoDock Vina, a widely used open-source docking
program.

Preparation of the Receptor (EGFR)

e Obtain the Protein Structure: Download the crystal structure of the human EGFR kinase domain
from the Protein Data Bank (PDB). For this protocol, we will use PDB ID: 2JIT (EGFR T790M
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mutant). Other relevant structures include 1M17 (wild-type) and 3IKA (L858R/T790M double

mutant).

e Prepare the Receptor:

o

Open the PDB file in a molecular visualization software such as PyMOL or Chimera.

Remove all non-essential molecules, including water, co-crystallized ligands, and any other

o

heteroatoms.

o

Add polar hydrogen atoms to the protein structure.

o

Assign partial charges (e.g., Gasteiger charges).

[¢]

Save the prepared receptor structure in the PDBQT format, which is required by AutoDock
Vina.

Preparation of the Ligand (Nazartinib)

e Obtain the Ligand Structure: The chemical structure of Nazartinib can be obtained from its
SMILES string:
CC1=CC(=C(C=N1)C(=O)NC2=NC3=C(N2[C@H]J4CCCN(C4)C(=0)C=CCN(C)C)C(=CC=C3)Cl).

e Convert to 3D Structure: Use a chemical structure converter like Open Babel to convert the
SMILES string into a 3D structure in PDB or MOL2 format.

o Prepare the Ligand:

o

Load the 3D structure of Nazartinib into AutoDockTools (ADT).

o

Define the rotatable bonds to allow for conformational flexibility during docking.

o

Assign Gasteiger charges.

[¢]

Save the prepared ligand in the PDBQT format.

Molecular Docking Simulation

¢ Grid Box Generation:
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o Define the binding site on the EGFR receptor. This is typically centered on the ATP-binding
pocket where Nazartinib is expected to bind. The co-crystallized ligand in the original PDB file
can be used as a reference to define the center of the grid box.

o Set the dimensions of the grid box to encompass the entire binding site. A grid box size of 60 x
60 x 60 A is generally sufficient.

o Generate the grid parameter file (.gpf) using ADT.

e Running AutoDock Vina:

o Create a configuration file (e.g., conf.txt) specifying the paths to the prepared receptor and
ligand PDBQT files, the center and size of the grid box, and the output file name.

o Execute AutoDock Vina from the command line using the configuration file as input.
e Analysis of Results:

o The output file will contain the predicted binding poses of Nazartinib ranked by their binding
affinity (in kcal/mol).

o Visualize the docking results using PyMOL or Chimera to analyze the protein-ligand
interactions, including hydrogen bonds and hydrophobic interactions.

o Calculate the Root Mean Square Deviation (RMSD) between the predicted binding pose and
the conformation of a known co-crystallized inhibitor to assess the accuracy of the docking
protocol.

Mandatory Visualization
EGFR Signaling Pathway
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https:/www.benchchem.com/product/b12772453#molecular-docking-simulation-of-nazartinib-
with-egfr]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate
protocols, we make no warranties, express or implied, regarding the fitness of this product for every
specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits
your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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